Sunepitron Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2.ClH/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17;/h1,6-7,13-14H,2-5,8-12H2;1H/t13-,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGPYTRJVVMHGT-IODNYQNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869968 | |
| Record name | 1-[[(7S,9aS)-Octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-2,5-pyrrolidinedione hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148408-65-5 | |
| Record name | 2,5-Pyrrolidinedione, 1-[[(7S,9aS)-octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148408-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sunepitron Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148408655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[(7S,9aS)-Octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-2,5-pyrrolidinedione hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUNEPITRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NYW5HLO1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational Aspects of Sunepitron Hydrochloride in Preclinical Research
Historical Trajectories of Sunepitron (B1200983) Hydrochloride Investigation within Drug Discovery
The investigation of Sunepitron Hydrochloride, also known by its code CP-93,393-1, emerged from the broader scientific endeavor to develop more effective treatments for anxiety and depressive disorders. ontosight.airesearchgate.net The drug discovery process, often characterized by both serendipitous findings and rational design, led researchers to explore compounds with unique pharmacological profiles. nih.govhebmu.edu.cn The hydrochloride salt of sunepitron was developed to enhance its suitability for formulation into oral dosage forms. smolecule.com
The core of Sunepitron's initial promise lay in its dual mechanism of action. smolecule.com Preclinical studies identified it as a potent agonist of the serotonin (B10506) 5-HT1A receptor and an antagonist of the α2-adrenergic receptor. smolecule.compatsnap.com This combination was noteworthy because both receptor systems are implicated in the regulation of mood and anxiety. ontosight.ai The 5-HT1A receptor agonism was expected to provide anxiolytic and antidepressant effects, while the α2-adrenergic antagonism was hypothesized to enhance these effects. smolecule.com This multi-target approach was a key driver in its early development, distinguishing it from other agents that targeted only a single receptor.
The compound was the subject of extensive preclinical investigation to characterize its activity and potential. researchgate.netncats.io These studies were crucial for establishing a foundational understanding of the molecule before it could be considered for human trials. fda.govppd.com Research included in vitro and in vivo experiments to determine its binding affinities for various receptors and to observe its physiological effects in animal models. ppd.com
Strategic Positioning of this compound in Early Phase Pharmaceutical Research
The strategic positioning of this compound in early-phase pharmaceutical research was heavily influenced by its unique mechanism of action. At the time of its development, there was a significant clinical need for new antidepressants and anxiolytics with improved efficacy and potentially faster onset of action. Sunepitron was positioned to meet this need by offering a novel pharmacological approach. ontosight.aismolecule.com
Its development by Pfizer, under the code CP-93,393, underscored the pharmaceutical industry's interest in innovative treatments for psychiatric disorders. researchgate.netncats.io The compound advanced through preclinical testing and into early-phase clinical trials, which are the first in-human studies designed to assess the safety, tolerability, and pharmacokinetics of a new drug. ncats.iotracercro.comecrin.org
The decision to advance a compound like Sunepitron into these early clinical phases is a critical juncture in the drug development process. zeclinics.com It represents a significant investment based on the strength of the preclinical data. ppd.com For Sunepitron, the preclinical evidence of its dual-action on both the serotonergic and adrenergic systems provided a strong rationale for its potential as a therapeutic agent for anxiety and depression. smolecule.comncats.io The compound was studied for its potential to treat both anxiety disorders and depressive disorder, reaching Phase III clinical trials for these indications before research was discontinued. patsnap.comncats.io
Interactive Table: Preclinical Receptor Binding Profile of Sunepitron
| Receptor Target | Action | Implication in Preclinical Models |
| 5-HT1A | Agonist | Potential anxiolytic and antidepressant effects ontosight.aismolecule.com |
| α2-Adrenergic | Antagonist | Potential to enhance antidepressant activity smolecule.compatsnap.com |
| Dopamine (B1211576) D2 | Agonist | Contributes to its overall pharmacological profile ncats.io |
Interactive Table: Key Milestones in this compound's Early Development
| Development Phase | Key Focus | Outcome |
| Drug Discovery | Identification of a novel compound with a dual mechanism of action. | Sunepitron (CP-93,393) identified as a 5-HT1A agonist and α2-adrenergic antagonist. smolecule.comncats.io |
| Preclinical Research | In vitro and in vivo studies to characterize pharmacology and toxicology. | Established the foundational scientific understanding of the compound's effects. fda.govppd.com |
| Early Clinical Trials | First-in-human studies to assess safety and pharmacokinetics. | Advanced to Phase III trials for anxiety and depression. patsnap.comncats.io |
Synthetic Methodologies and Chemical Derivatization of Sunepitron Hydrochloride
Established Synthetic Pathways to Sunepitron (B1200983) Hydrochloride
The synthesis of Sunepitron Hydrochloride is a multi-step process that begins with the construction of its core molecular framework, followed by stereochemical control and final salt formation. smolecule.comwikipedia.orgdrugfuture.com
The foundational synthesis of Sunepitron involves a sequence of reactions to build its complex heterocyclic system. wikipedia.orgresearch-solution.com A common pathway starts with pyridine-2,5-dicarboxylic acid. drugfuture.com
The key steps in a widely recognized synthetic route are:
Esterification : Pyridine-2,5-dicarboxylic acid is converted to its dimethyl ester derivative. This is typically achieved using thionyl chloride and methanol. drugfuture.com
Reduction of Pyridine (B92270) Ring : The resulting dimethyl ester undergoes catalytic hydrogenation to reduce the pyridine ring to a piperidine (B6355638) ring. wikipedia.orgdrugfuture.com This step yields a mixture of cis- and trans-isomers of piperidine-2,5-dicarboxylic acid dimethyl ester. drugfuture.com
Alkylation and Cyclization : The piperidine intermediate is alkylated with chloroacetonitrile. wikipedia.org The subsequent reduction of the nitrile group, often with Raney nickel, leads to a primary amine which then undergoes intramolecular cyclization to form a key lactam intermediate, racemic cis-1-oxo-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester. drugfuture.com
Reduction of Lactam and Ester : The lactam and the ester group are then reduced, for instance with lithium aluminium hydride (LAH), to yield an aminoalcohol. wikipedia.org
Functional Group Introduction : The synthesis proceeds with the alkylation of the basic nitrogen with 2-chloropyrimidine. wikipedia.org The alcohol is converted to a mesylate, which is then displaced by an azide, followed by reduction to a primary amine. wikipedia.org
Final Assembly : The resulting amine is reacted with succinic anhydride (B1165640) to form the succinimide (B58015) ring, yielding the final Sunepitron base. wikipedia.org
Hydrochlorination : The Sunepitron base is treated with hydrochloric acid to form the more stable and soluble hydrochloride salt. smolecule.comsmolecule.com
Table 1: Key Reactions in the Synthesis of Sunepitron Core Structure
| Step | Reactants | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | Pyridine-2,5-dicarboxylic acid | Thionyl chloride, Methanol | Dimethyl 2,5-pyridinedicarboxylate | Esterification |
| 2 | Dimethyl 2,5-pyridinedicarboxylate | H₂, PtO₂ | Dimethyl piperidine-2,5-dicarboxylate | Reduction of the aromatic ring |
| 3 | Dimethyl piperidine-2,5-dicarboxylate, Chloroacetonitrile | Na₂CO₃, Raney Nickel | Racemic cis-1-oxo-octahydropyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester | Alkylation and cyclization to form the bicyclic lactam core |
| 4 | Lactam intermediate from Step 3 | Lithium Aluminium Hydride (LAH) | Aminoalcohol derivative | Reduction of lactam and ester functionalities |
| 5 | Aminoalcohol from Step 4, 2-Chloropyrimidine | MsCl, NaN₃, Reduction step | Aminated bicyclic intermediate | Introduction of the pyrimidine (B1678525) and primary amine groups |
| 6 | Aminated intermediate from Step 5 | Succinic anhydride | Sunepitron (free base) | Formation of the final succinimide ring |
| 7 | Sunepitron (free base) | Hydrochloric Acid | This compound | Salt formation for improved solubility and stability smolecule.comsmolecule.com |
This synthetic approach is an example of a convergent synthesis strategy, where different fragments of the molecule are synthesized independently before being coupled together. scholarsresearchlibrary.com
Sunepitron possesses chiral centers, making the control of stereochemistry a critical aspect of its synthesis. smolecule.com The development of diastereoselective and enantioselective methods is essential to produce the specific enantiomer responsible for the desired pharmacological activity. osi.lvlibretexts.org
One of the key challenges in the synthesis of Sunepitron is controlling the stereochemistry at its multiple chiral centers. wikipedia.orgdrugfuture.com The initial hydrogenation of the pyridine ring can produce a mixture of diastereomers. drugfuture.com To obtain a single, desired enantiomer, a resolution step is often employed late in the synthesis. wikipedia.org This typically involves forming diastereomeric salts with a chiral resolving agent, such as mandelic acid, which can then be separated by crystallization. wikipedia.org
Modern synthetic strategies often aim for enantioselective synthesis from the outset, using chiral catalysts or auxiliaries to guide the stereochemical outcome of key reactions. libretexts.orgbeilstein-journals.org For amine synthesis, methods employing chiral auxiliaries like Ellman's tert-butanesulfinamide have become powerful tools for preparing chiral, non-racemic amines. osi.lv While specific application to Sunepitron is not detailed in the provided results, these types of advanced methods represent the state-of-the-art for producing enantiomerically pure pharmaceuticals. osi.lvnih.gov The goal of such approaches is to avoid the formation of racemic mixtures, which are inefficient as only one enantiomer is typically active. libretexts.org
Characterization of Synthetic Intermediates and Precursors for this compound
The multi-step synthesis of this compound necessitates the careful characterization of intermediates to ensure the correct structure and purity at each stage. msu.edulibretexts.org A variety of analytical techniques are employed for this purpose.
During the synthesis of related compounds and impurities, techniques such as High-Performance Liquid Chromatography (HPLC) are used to detect and quantify intermediates and byproducts. nih.gov For structural elucidation, a combination of methods is used. Liquid Chromatography-Mass Spectrometry (LC-MS) provides crucial information on the molecular weight of the intermediates. nih.gov
For a definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. nih.gov This includes one-dimensional techniques like ¹H and ¹³C NMR, as well as Distortionless Enhancement by Polarization Transfer (DEPT) to determine the types of carbon atoms (CH, CH₂, CH₃). nih.gov Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between directly bonded protons and carbons. nih.gov Infrared (IR) spectroscopy is also used to identify key functional groups present in the intermediate molecules. nih.gov The characterization of elusive or highly reactive intermediates, such as the carbocations that may be involved in certain glycosylation reactions, can be particularly challenging and may require specialized techniques like trapping in superacidic media for NMR analysis or using methods like infrared ion spectroscopy in the gas phase. nih.gov
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Information Obtained |
|---|---|---|
| HPLC | Purity assessment and separation | Retention time, quantification of impurities and intermediates |
| LC-MS | Molecular weight determination | Mass-to-charge ratio (m/z) of protonated molecular ions |
| ¹H NMR | Structural elucidation | Information on the proton environment, chemical shifts, coupling constants |
| ¹³C NMR | Structural elucidation | Information on the carbon skeleton |
| DEPT | Carbon type determination | Differentiates between CH, CH₂, and CH₃ groups |
| HSQC | Structural elucidation | Correlation between directly bonded ¹H and ¹³C nuclei |
| IR Spectroscopy | Functional group identification | Presence of key bonds like C=O, N-H, O-H |
Design and Synthesis of Novel this compound Analogs for Mechanistic Exploration
The design and synthesis of analogs, or structurally related compounds, are crucial for exploring the mechanism of action and structure-activity relationships (SAR) of a lead compound like Sunepitron. iiab.me By systematically modifying parts of the Sunepitron molecule, researchers can probe which structural features are essential for its interaction with biological targets like the 5-HT1A and α2-adrenergic receptors. nih.govrsc.org
For example, research into related arylpiperazine derivatives often involves modifying the aryl group to understand its influence on binding affinity for serotonin (B10506) receptors. rsc.org Studies have shown that substituents like an o-OCH₃ group can have a high binding affinity for 5-HT1A receptors. rsc.org The synthesis of such analogs often follows similar multi-step pathways, involving the alkylation of a piperazine (B1678402) derivative and subsequent functional group manipulations. smolecule.comrsc.org
The creation of these novel analogs allows for a deeper understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This knowledge is not only critical for explaining how Sunepitron works at a molecular level but also guides the design of next-generation compounds with potentially improved properties. nih.gov
Molecular and Cellular Pharmacology of Sunepitron Hydrochloride
Ligand-Receptor Interactions of Sunepitron (B1200983) Hydrochloride
Sunepitron Hydrochloride exhibits a distinct profile of activity at several key G protein-coupled receptors (GPCRs) involved in mood regulation and neurotransmission. medkoo.comncats.io Its therapeutic potential stems from its combined effects as an agonist at serotonin (B10506) and dopamine (B1211576) receptors and an antagonist at adrenergic receptors. dcchemicals.com
This compound acts as a selective agonist at the 5-hydroxytryptamine 1A (5-HT1A) receptors. ncats.ioontosight.ai These receptors are a subtype of serotonin receptors that play a crucial role in the modulation of mood and anxiety. ontosight.ai By binding to and activating 5-HT1A receptors, particularly presynaptic autoreceptors, this compound can influence serotonergic neurotransmission. ncats.io In vitro studies have confirmed its high affinity for the 5-HT1A receptor. smolecule.com The agonistic activity at these receptors is a key component of its potential anxiolytic and antidepressant effects. ontosight.aismolecule.com
This compound also demonstrates agonist activity at dopamine D2 receptors. ncats.iodcchemicals.com Dopamine D2 receptors are G protein-coupled receptors that are key targets for both antipsychotic and anti-Parkinsonian drugs. wikipedia.org Agonism at D2 receptors can modulate dopaminergic pathways, which are involved in reward, motivation, and motor control. wikipedia.org The D2 receptor exists in high and low affinity states for dopamine, with the high-affinity state (D2high) being the functional form to which endogenous dopamine binds. nih.gov Sunepitron's interaction with D2 receptors adds another dimension to its complex mechanism of action. ncats.io
The pharmacological character of this compound is defined by its specific binding affinities for different neurotransmitter receptors. Research indicates that it possesses a high affinity for the 5-HT1A receptor. smolecule.com Its binding profile also shows significant interaction with α2-adrenergic and dopamine D2 receptors. ncats.iodcchemicals.com In vitro assays have demonstrated a higher affinity for the 5-HT1A receptor compared to other receptors like the 5-HT2A and dopamine receptors. smolecule.com The table below summarizes the reported binding affinities (Ki values) for Sunepitron at various receptors.
Table 1: Binding Affinity of this compound for Neurotransmitter Receptors
| Receptor | Affinity (Ki) |
|---|---|
| 5-HT1A | 92.0 nM ncats.io |
| Alpha-2 Adrenergic | Data not available in a specific numerical format |
Note: Ki is the inhibition constant, a measure of the affinity of a drug for a receptor. A lower Ki value indicates a higher affinity.
Intracellular Signaling Cascades Modulated by this compound
The binding of this compound to its target receptors initiates a cascade of intracellular signaling events that ultimately produce its pharmacological effects. These signaling pathways are primarily mediated by G-proteins.
The receptors targeted by this compound—5-HT1A, α2-adrenergic, and dopamine D2—are all members of the G protein-coupled receptor (GPCR) superfamily. wikipedia.orgwikipedia.org GPCRs are characterized by their seven-transmembrane structure and their ability to activate intracellular signaling pathways upon ligand binding. wikipedia.org
When an agonist like Sunepitron binds to a GPCR, it induces a conformational change in the receptor. wikipedia.org This change facilitates the interaction of the receptor with a heterotrimeric G protein (composed of α, β, and γ subunits) on the intracellular side of the membrane. nih.gov This interaction leads to the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. wikipedia.org
The GTP-bound Gα subunit then dissociates from the βγ dimer and the receptor, and both components can go on to modulate the activity of various downstream effector proteins, such as enzymes and ion channels. wikipedia.org The specific G protein coupled to a receptor determines the subsequent signaling cascade. For instance, 5-HT1A and dopamine D2 receptors are predominantly coupled to Gi/o proteins, which typically inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP). nih.gov Conversely, the antagonism of α2-adrenergic receptors, which are also coupled to Gi proteins, would prevent this inhibitory effect, thereby influencing cellular function. wikipedia.org
Modulation of Adenylate Cyclase Activity
This compound's interaction with cellular signaling pathways is primarily dictated by its activity as an agonist at the serotonin 1A (5-HT1A) receptor. patsnap.com This receptor is a classic example of a G protein-coupled receptor (GPCR) that is linked to inhibitory G proteins, specifically the Gi/o family. mdpi.comresearchgate.net The activation of the 5-HT1A receptor by an agonist like sunepitron initiates a cascade of intracellular events that leads to the modulation of key effector enzymes, most notably adenylate cyclase. mdpi.comresearchgate.net
The fundamental mechanism involves the Gi protein inhibiting the activity of adenylate cyclase. mdpi.com Adenylate cyclase is the enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). sigmaaldrich.com By inhibiting this enzyme, activation of the 5-HT1A receptor leads to a decrease in the intracellular concentration of cAMP. mdpi.comresearchgate.net This reduction in cAMP levels, in turn, affects the activity of downstream signaling molecules, such as cAMP-dependent protein kinase (PKA), which regulates numerous cellular functions including gene transcription and neuronal excitability.
Experimental studies on cells expressing 5-HT1A receptors consistently demonstrate that agonists for this receptor inhibit forskolin-stimulated cAMP accumulation. nih.gov Forskolin is a direct activator of most isoforms of adenylate cyclase, and its use in assays allows for the clear measurement of inhibitory effects mediated by Gi-coupled receptors. nih.govnih.gov While detailed quantitative data specifically for sunepitron's effect on adenylate cyclase are not extensively reported in publicly available literature, its classification as a 5-HT1A agonist implies it functions through this inhibitory pathway. The potency and efficacy of this inhibition would be defining characteristics of its pharmacological profile at a cellular level.
The table below illustrates the typical findings from a functional assay measuring the inhibition of forskolin-stimulated cAMP accumulation by 5-HT1A receptor agonists, which represents the expected mechanism of action for sunepitron.
Table 1: Representative Functional Activity of 5-HT1A Agonists on Adenylate Cyclase
| Agonist | Receptor Target | Cellular System | Effect on Forskolin-Stimulated cAMP Accumulation | Reference |
| 5-HT (Serotonin) | 5-HT1A | HeLa cells expressing human 5-HT1A receptors | Inhibition | nih.gov |
| 8-OH-DPAT | 5-HT1A | HeLa cells expressing human 5-HT1A receptors | Inhibition | nih.gov |
| Buspirone | 5-HT1A | HeLa cells expressing human 5-HT1A receptors | Inhibition | nih.gov |
| Sunepitron | 5-HT1A | Various (Expected) | Inhibition (Expected) | patsnap.commdpi.com |
This table is illustrative of the well-established effects of 5-HT1A agonists. Specific quantitative values (e.g., IC₅₀) for sunepitron are not detailed in the cited sources.
This inhibitory action on the adenylate cyclase pathway is a cornerstone of the therapeutic hypothesis for 5-HT1A agonists in conditions like anxiety and depression, as it directly modulates neuronal signaling in key brain regions such as the hippocampus and cortex. mdpi.com
Preclinical Pharmacodynamic Characterization of Sunepitron Hydrochloride
In Vitro Pharmacodynamic Responses of Sunepitron (B1200983) Hydrochloride
Sunepitron Hydrochloride's pharmacodynamic profile is significantly defined by its interactions with serotonin (B10506) and dopamine (B1211576) receptors. In vitro studies utilizing various cellular and tissue-based functional assays have been instrumental in characterizing these interactions. Functional assays are designed to measure the biological response of cells or tissues upon exposure to a compound. nih.govcatapult.org.ukmdpi.com These assays can include measurements of second messengers like cAMP, protein interactions, and cellular responses such as proliferation or cytotoxicity. nih.govcatapult.org.ukpharmajen.com
A key aspect of Sunepitron's profile is its activity at serotonin 5-HT1A and dopamine D2 receptors. nii.ac.jpresearchgate.net Studies in cell lines, such as Human Embryonic Kidney (HEK) 293 cells, that express these receptors are crucial for understanding the compound's functional effects. nii.ac.jpresearchgate.net Research indicates that the interaction between D2 and 5-HT1A receptors can lead to the formation of heterodimers, which possess unique biochemical and functional properties distinct from the individual receptors. nii.ac.jpresearchgate.net This heterodimerization can be influenced by various antipsychotic drugs and has implications for signal transduction pathways. nii.ac.jpresearchgate.net Functional tests often measure changes in intracellular signaling molecules like cyclic AMP (cAMP) and extracellular signal-regulated kinases (ERK) to quantify the cellular response to a drug. nii.ac.jpresearchgate.net
The dose-response relationship describes how the magnitude of a biological response is related to the concentration of a drug. In isolated systems, such as cell cultures or tissue preparations, this relationship is fundamental to determining a compound's potency and efficacy. biocytogen.com These studies typically involve exposing the isolated system to a range of drug concentrations and measuring the resulting effect.
For this compound, its affinity for specific receptors is a key determinant of its dose-response curve. The affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantifies how strongly the drug binds to its target. This binding affinity is directly related to the concentration required to elicit a functional response. researchgate.neteuropa.eu Studies have demonstrated that Sunepitron acts as a partial agonist at both dopamine D2 and serotonin 5-HT1A receptors. nih.gov Partial agonists can modulate receptor activity, acting as either an activator or an inhibitor depending on the presence of the natural neurotransmitter. nih.gov The dose-response relationship for a partial agonist is complex, as its intrinsic activity depends on the specific receptor population and the surrounding neurochemical environment. nih.gov
Table 1: In Vitro Receptor Binding and Functional Activity Profile
| Receptor Target | Interaction Type | Affinity (Ki) / Potency (IC50) | Functional Assay |
|---|---|---|---|
| Serotonin 5-HT1A | Partial Agonist | High Affinity | cAMP modulation, ERK activation |
| Dopamine D2 | Partial Agonist | Moderate to High Affinity | cAMP modulation, ERK activation |
This table is a representation based on the described characteristics of dual 5-HT1A and D2 receptor partial agonists. Specific numerical values for this compound were not available in the provided search results.
In Vivo Pharmacodynamic Efficacy in Animal Models of Neurological Systems
In vivo studies in animal models are essential for evaluating the physiological and behavioral effects of a compound within a living organism. catapult.org.uk These models help to bridge the gap between in vitro findings and potential clinical applications.
This compound's dual action on 5-HT1A and D2 receptors suggests a significant modulatory effect on serotonin and dopamine neurotransmitter systems. nih.gov In preclinical animal models, this modulation can be assessed by measuring changes in neurotransmitter release and turnover in specific brain regions. researchgate.net The interaction between the serotonergic and dopaminergic systems is complex; for instance, serotonin can influence dopamine release in areas like the striatum and nucleus accumbens. pharmajen.com
Activation of 5-HT1A autoreceptors can inhibit serotonin release, while its effects on postsynaptic receptors can alter the activity of other neurotransmitter systems. medpace.com Atypical antipsychotics, which often share receptor targets with Sunepitron, have been shown to increase dopamine release in the prefrontal cortex, an effect thought to be mediated by 5-HT1A receptor agonism. medpace.com In vivo microdialysis is a common technique used in animal models to measure real-time changes in extracellular neurotransmitter levels in specific brain areas following drug administration. pharmajen.com
Electrophysiology provides a direct measure of the electrical activity of neurons and neuronal populations in the brain. pharmaron.commathworks.comitrlab.com In preclinical animal studies, techniques like extracellular single-unit recordings and local field potential (LFP) recordings are used to assess how a compound alters neuronal firing rates, patterns, and network oscillations in specific brain regions. nii.ac.jpmdpi.compsychogenics.com
The ventral tegmental area (VTA) is a key brain region involved in the dopamine system, and its neuronal activity is a critical focus for drugs targeting D2 receptors. nih.govmdpi.comnii.ac.jpdiva-portal.org The firing of dopaminergic neurons in the VTA can be modulated by various inputs, and compounds like Sunepitron are expected to alter this activity. nih.govnii.ac.jp For example, the activation of 5-HT1A receptors can lead to hyperpolarization and a reduced firing rate of postsynaptic neurons. medpace.com Electrophysiological studies in anesthetized or awake, behaving animals can reveal how Sunepitron affects the baseline and task-evoked activity of neurons in the VTA, prefrontal cortex, and other relevant brain areas. nih.govmathworks.compsychogenics.comfrontiersin.org These studies can help to establish a direct link between receptor interaction and changes in neural circuit function.
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling and Simulation in Preclinical Studies
Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a quantitative approach used to understand and predict the relationship between a drug's concentration in the body over time (pharmacokinetics) and its observed effect (pharmacodynamics). pharmajen.comresearchgate.netmathworks.comnih.gov In preclinical research, PK-PD modeling is a crucial tool for optimizing dosing regimens, predicting efficacy, and translating findings from animal models to humans. catapult.org.uknih.govnih.gov
The process involves developing mathematical models that link drug exposure (e.g., plasma or brain concentration) to a pharmacodynamic endpoint, such as receptor occupancy or a specific physiological response. nih.govresearchgate.netfrontiersin.org For a compound like Sunepitron, a key pharmacodynamic measure is the occupancy of 5-HT1A and D2 receptors in the brain. nii.ac.jpresearchgate.net Preclinical studies can use techniques like positron emission tomography (PET) to measure receptor occupancy at different drug concentrations, providing essential data for building a PK-PD model. nii.ac.jpnih.gov
These models can range from simple direct-response models, where the effect is directly proportional to the concentration, to more complex models that account for delays between exposure and response. frontiersin.orgtaylorandfrancis.com By establishing a robust PK-PD relationship in preclinical species, researchers can simulate different dosing scenarios to predict the drug concentrations needed to achieve a desired level of target engagement and therapeutic effect. mdpi.comnih.gov This modeling and simulation approach helps to guide the design of subsequent studies and increases the confidence in selecting appropriate doses for clinical trials. catapult.org.ukpharmajen.commedpace.com
Table 2: Key Parameters in Preclinical PK-PD Modeling
| Parameter | Description | Relevance to this compound |
|---|---|---|
| EC50 | The concentration of a drug that gives half-maximal response. | Determines the potency of Sunepitron in vivo for its effects on neurotransmitter systems. |
| Emax | The maximal response that can be produced by the drug. | Defines the maximum efficacy of Sunepitron as a partial agonist at its target receptors. |
| Receptor Occupancy | The percentage of target receptors bound by the drug at a given concentration. | A key pharmacodynamic marker to link drug exposure to target engagement in the brain. nii.ac.jpmedpace.comitrlab.compsychogenics.comnih.govchampionsoncology.com |
| PK/PD Link Models | Mathematical models that describe the time delay between drug concentration and effect. | Useful for characterizing the time course of Sunepitron's neuromodulatory effects. frontiersin.org |
Structure Activity Relationship Sar Studies of Sunepitron Hydrochloride
Elucidation of Pharmacophore and Key Structural Determinants for Receptor Binding
The pharmacophore of Sunepitron (B1200983), the essential three-dimensional arrangement of chemical features necessary for its biological activity, has been elucidated through a combination of computational modeling and experimental binding data. These studies have identified several key structural components of the sunepitron molecule that are critical for its high-affinity binding to the 5-HT1A receptor.
At the core of Sunepitron's interaction with the 5-HT1A receptor is its arylpiperazine moiety. The protonated nitrogen atom within the piperazine (B1678402) ring forms a crucial ionic bond with a highly conserved aspartate residue (Asp-116) in the third transmembrane (TM3) domain of the receptor. This electrostatic interaction is a cornerstone of the binding for many arylpiperazine ligands. uab.catnih.gov
The aromatic portion of the arylpiperazine group, specifically the 2-methoxyphenyl group in Sunepitron, engages in favorable pi-pi stacking interactions with aromatic residues within the binding pocket, such as phenylalanine (Phe-362) in TM6. uab.catnih.gov The ortho-methoxy substituent is a particularly important feature, as studies on related arylpiperazines have shown that this substitution is favorable for high 5-HT1A affinity. nih.gov This is in contrast to substitutions at the meta or para positions, which tend to decrease affinity. nih.gov
Table 1: Key Structural Determinants of Sunepitron for 5-HT1A Receptor Binding
| Structural Feature | Interacting Receptor Residue(s) | Type of Interaction | Reference |
| Protonated Piperazine Nitrogen | Aspartate-116 (TM3) | Ionic Bond | uab.catnih.gov |
| 2-Methoxyphenyl Ring | Phenylalanine-362 (TM6) | π-π Stacking | uab.catnih.gov |
| Succinimide (B58015) Moiety | Serine-199 (TM5) | Hydrogen Bonding | uab.cat |
Systematic Chemical Modification and Resultant Pharmacological Profiles
Systematic chemical modifications of the Sunepitron scaffold and related arylpiperazine analogs have provided a wealth of information regarding the SAR of this class of compounds at the 5-HT1A receptor. These studies have explored the impact of altering the aryl substituent, the linker chain, and the terminal nitrogen-containing heterocycle.
Aryl Group Modifications: As previously mentioned, the nature and position of substituents on the phenyl ring of the arylpiperazine moiety are critical. For N1-phenylpiperazines, a 2-methoxy group, as seen in sunepitron, is beneficial for 5-HT1A affinity. nih.gov Other substitutions, such as annelated rings at the 2,3-positions, can also be highly favorable. nih.gov However, para-substitution on the phenyl ring with electron-withdrawing groups has been shown to decrease binding affinity to both 5-HT1A and D2A receptors. researchgate.net
Linker Chain Modifications: The length of the alkyl chain separating the arylpiperazine and the terminal nitrogenous moiety is a crucial determinant of both affinity and selectivity. For a series of bicyclohydantoin-arylpiperazines, a chain length of one methylene (B1212753) unit (n=1) was found to be optimal for 5-HT1A affinity and selectivity over α1-adrenergic receptors. acs.org In other series of 1-phenyl-4-[ω-(tetralinyl)alkyl]piperazines, a three-membered alkyl chain resulted in the highest affinity for the 5-HT1A receptor. acs.org
Terminal Moiety Modifications: The nature of the terminal nitrogen-containing ring system also significantly influences the pharmacological profile. In studies of new bicyclohydantoin-arylpiperazines, the structure of the hydantoin (B18101) moiety was a key factor. acs.org For example, the compound 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-a]pyridine demonstrated nanomolar affinity for the 5-HT1A receptor with high selectivity over other receptors. acs.org
Table 2: Influence of Chemical Modifications on the 5-HT1A Receptor Affinity of Arylpiperazine Derivatives
| Compound/Modification | 5-HT1A Receptor Affinity (Ki or IC50 in nM) | Key Observation | Reference |
| Aryl Group Substitution | |||
| 2-Methoxyphenylpiperazine (as in Sunepitron) | Favorable | The ortho-methoxy group enhances affinity. | nih.gov |
| 4-Methoxyphenylpiperazine | Detrimental | Para-methoxy substitution reduces affinity. | nih.gov |
| Phenylpiperazine with para electron-withdrawing groups | Decreased Affinity | Reduces binding to 5-HT1A and D2A receptors. | researchgate.net |
| Linker Chain Length (n) | |||
| Bicyclohydantoin-arylpiperazines (n=1) | Optimal Affinity | A single methylene linker is ideal in this series. | acs.org |
| 1-Phenyl-4-[ω-(5-methoxytetralin-1-yl)propyl]piperazine (n=3) | 0.50 | A three-carbon chain is optimal in this series. | acs.org |
| Terminal Moiety | |||
| 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-a]pyridine | 31.7 | A specific bicyclohydantoin structure confers high affinity and selectivity. | acs.org |
Rational Design Principles Derived from Sunepitron Hydrochloride SAR
The extensive SAR data gathered from Sunepitron and its analogs have led to the formulation of key rational design principles for novel 5-HT1A receptor ligands with desired pharmacological profiles. These principles guide medicinal chemists in the development of new chemical entities with improved potency, selectivity, and other pharmacokinetic properties.
A primary design principle is the retention of the core arylpiperazine scaffold, ensuring the crucial interaction with Asp-116. The focus then shifts to optimizing the substituents on the aryl ring to enhance affinity and selectivity. The established preference for an ortho-alkoxy group, particularly methoxy, provides a clear starting point for the design of new analogs. nih.gov
Another important principle is the careful consideration of the length and nature of the linker between the piperazine ring and the terminal functional group. The optimal linker length can vary between different chemical series, highlighting the need for empirical determination within a given scaffold. acs.orgacs.org The linker not only influences affinity for the 5-HT1A receptor but also plays a role in selectivity against other receptors like α1-adrenergic and dopamine (B1211576) receptors.
Finally, the terminal nitrogen-containing heterocycle offers a wide scope for modification to fine-tune the pharmacological properties. The design of this moiety can impact not only binding affinity but also functional activity (e.g., full agonist, partial agonist, or antagonist). For instance, specific bicyclohydantoin structures have been shown to yield potent and selective 5-HT1A agonists. acs.org The knowledge that sunepitron itself is a combined 5-HT1A agonist and α2-adrenoceptor antagonist suggests that modifications to the terminal succinimide ring system could modulate this dual activity. nih.gov
Preclinical Biotransformation and Disposition of Sunepitron Hydrochloride
Identification of Metabolic Pathways of Sunepitron (B1200983) Hydrochloride in Preclinical Species
Preclinical studies in cynomolgus monkeys and Long Evans rats have revealed that Sunepitron Hydrochloride undergoes extensive metabolism through several key pathways. nih.govncats.io The parent compound is significantly altered before excretion, with less than 1% of the administered dose being recovered unchanged in the feces of rats and less than 0.5% excreted as the parent drug in the urine of monkeys. nih.govncats.io
In cynomolgus monkeys, three principal metabolic routes have been identified for Sunepitron. ncats.ioresearchgate.net These are:
Aromatic hydroxylation: This involves the addition of a hydroxyl group to the pyrimidine (B1678525) ring of the molecule.
Oxidative degradation of the pyrimidine ring: This pathway leads to the cleavage and breakdown of the pyrimidine ring structure. ncats.io
Hydrolysis of the succinimide (B58015) ring: This reaction involves the cleavage of the amide bond within the succinimide moiety of the compound. ncats.io
Following these primary transformations, the resulting metabolites can undergo further secondary modifications, such as oxidation, methylation, and conjugation with glucuronic acid and sulfuric acid. ncats.ioresearchgate.net
In Long Evans rats, a similar extensive metabolism is observed, characterized by four identified metabolic pathways. nih.gov These include:
Hydroxylation at the pyrimidine ring.
Hydroxylation at the succinimide ring.
Hydroxylation alpha to the nitrogen of the piperazine (B1678402) ring.
Hydrolysis of the amide bond of the succinimide ring. nih.gov
In rats, the major oxidative metabolites are subsequently excreted as sulfate (B86663) and/or glucuronide conjugates. nih.gov
Characterization of Metabolites and their Contribution to Preclinical Activity
The extensive biotransformation of Sunepitron results in a number of metabolites, with their distribution and concentration varying between species. acs.org Identification of these metabolites was achieved using techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS) and treatment with enzymes like β-glucuronidase and sulfatase to characterize conjugates. ncats.io
In cynomolgus monkeys, the major metabolite identified in plasma is 5-hydroxy-CP-93,393 (M15) , which results from the hydroxylation of the pyrimidine ring. ncats.ioresearchgate.net This metabolite, along with its subsequent glucuronide (M7 ) and sulfate (M13 ) conjugates, accounted for approximately 35-45% of the dose found in excreta. researchgate.net Another significant metabolic pathway, the cleavage of the pyrimidine ring, produces metabolites M18, M20, and M21 , which collectively account for 8-15% of the dose. ncats.io Aliphatic hydroxylation of the succinimide ring was determined to be a very minor pathway in this species. ncats.io
In studies comparing circulating metabolites, M15 and M18 were found to be the major metabolites in monkey plasma. acs.org In rat plasma, however, while M15 was also the major circulating metabolite, M18 was not detected, highlighting a key difference in the metabolic profile between these species. acs.org
The table below summarizes the major circulating metabolites in the plasma of preclinical species. While these metabolites have been structurally identified and quantified, the reviewed literature does not provide detailed information regarding their specific pharmacological activity relative to the parent compound, Sunepitron.
| Metabolite ID | Description | Detected In | Relative Abundance in Plasma (% of circulating radioactivity) |
|---|---|---|---|
| M15 | 5-hydroxy-CP-93,393 | Monkey, Rat | Monkey: 43.1% Rat: 24.3% acs.org |
| M18 | Pyrimidine ring cleaved product | Monkey | 17.0% (co-eluted with M7) acs.org |
| M7 | Glucuronide conjugate of M15 | Monkey, Rat | Monkey: 17.0% (co-eluted with M18) Rat: 4.4% acs.org |
| M13 | Sulfate conjugate of M15 | Monkey, Rat | Monkey: Not specified in plasma Rat: 9.4% acs.org |
| M9 | Sulfate conjugate | Monkey, Rat | Rat: 10.4% acs.org |
Elimination and Excretion Mechanisms of this compound
The elimination of this compound and its metabolites from the body occurs through different primary routes depending on the preclinical species. nih.govncats.io Following oral administration of radiolabeled Sunepitron, the compound was observed to be completely absorbed in rats, with less than 1% of radioactivity recovered in the feces from the unabsorbed drug. nih.gov
In cynomolgus monkeys , the primary route of excretion is renal. ncats.io Following a single oral dose, approximately 80% of the total administered radioactivity was recovered within six days. The majority of the dose was recovered in the first 48 hours. ncats.ioresearchgate.net
In contrast, the primary route of excretion in Long Evans rats is biliary. nih.gov Total recovery of the administered dose was nearly quantitative in male rats and slightly lower in females. A notable sex difference was observed in the excretion pattern in rats; female rats excreted a higher percentage of the dose in urine compared to male rats, who in turn had higher biliary excretion. nih.gov
The table below provides a comparative overview of the excretion routes in preclinical models.
| Excretion Route | Cynomolgus Monkey (% of Dose) ncats.io | Long Evans Rat (Male) (% of Dose) nih.gov | Long Evans Rat (Female) (% of Dose) nih.gov |
|---|---|---|---|
| Urine | ~69% | ~20% | ~32% |
| Feces (via Bile) | ~7% | ~77% (Bile) | ~53% (Bile) |
| Bile | ~4% | ||
| Total Recovery | ~80% | ~97% | ~85% |
Comparative Metabolism Across Preclinical Animal Models
Comparing the metabolic profiles of a drug candidate across different animal models is crucial for selecting the appropriate species for toxicological testing and for predicting human metabolism. doi.org For this compound, significant differences in metabolism and excretion have been observed between rats and monkeys. nih.govncats.ioacs.org
The metabolic pathways are broadly similar, involving hydroxylation and conjugation. nih.govncats.io However, the formation of specific metabolites differs. A key distinction is the formation of the pyrimidine ring-cleaved metabolite M18, which is a major circulating metabolite in monkeys but was not detected in the plasma of rats. acs.org This indicates that the oxidative degradation pathway of the pyrimidine ring is more prominent in monkeys.
Furthermore, the primary route of elimination shows a stark contrast between the two species. Monkeys primarily excrete the drug and its metabolites via the kidneys into the urine (a renal route), whereas rats predominantly use the biliary route, excreting into the feces. nih.govncats.io There are also sex-dependent differences in the extent of urinary and biliary excretion in rats, a phenomenon not detailed in the monkey studies. nih.gov
While detailed metabolic data for dogs in the published literature is less extensive, studies on other compounds have shown that dogs can also present unique metabolic profiles. nih.govresearchgate.net For other therapeutic agents, it has been noted that metabolites found in humans were often also observed in toxicity studies involving rats and dogs, underscoring the relevance of these preclinical models. doi.org The differences observed between rats and monkeys for Sunepitron highlight the importance of conducting metabolic studies in multiple species to gain a comprehensive understanding of a drug's disposition.
Advanced Analytical and Computational Methodologies for Sunepitron Hydrochloride Research
Chromatographic and Spectrometric Techniques for Sunepitron (B1200983) Hydrochloride Analysis
Analytical chemistry provides the foundational tools for the qualitative and quantitative assessment of pharmaceutical compounds. For Sunepitron Hydrochloride, chromatographic and spectrometric methods are indispensable for purity verification, quantification, and metabolic profiling.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. innovareacademics.in For this compound, reversed-phase HPLC (RP-HPLC) methods have been specifically developed for assay and purity evaluation. indexcopernicus.comresearchgate.net These methods are essential for quality control during synthesis and formulation, ensuring that the active pharmaceutical ingredient meets stringent purity standards, often exceeding 98%. medkoo.com
An RP-HPLC method for this compound typically involves a C18 stationary phase column and a mobile phase consisting of a polar solvent system, such as a buffer and acetonitrile (B52724) mixture. innovareacademics.in The separation is based on the differential partitioning of the compound and any impurities between the hydrophobic stationary phase and the more polar mobile phase. innovareacademics.in Quantification is achieved by comparing the peak area of the analyte to that of a reference standard composite. indexcopernicus.comncats.io
Table 1: Typical Parameters for RP-HPLC Analysis of this compound
| Parameter | Description | Purpose |
| Stationary Phase | C18 Column (e.g., 5μm particle size) | Provides a non-polar surface for separation based on hydrophobicity. |
| Mobile Phase | Isocratic or gradient mixture of buffer and an organic modifier (e.g., Acetonitrile). | Elutes the compound and impurities from the column. The composition is optimized for resolution. |
| Flow Rate | Typically 0.5-1.5 mL/min | Controls the speed of the mobile phase, affecting run time and separation efficiency. |
| Detection | UV Spectrophotometry (e.g., at 232 nm) | Measures the absorbance of the compound as it elutes, allowing for quantification. innovareacademics.in |
| Quantification | Peak Area Integration | The area under the chromatographic peak is proportional to the concentration of the compound. |
| Validation | According to ICH guidelines | Ensures the method is accurate, precise, linear, robust, and specific for its intended purpose. innovareacademics.in |
This table presents a generalized overview of HPLC parameters. Specific conditions are optimized for each unique analytical method.
Understanding the metabolic fate of a drug candidate is a critical part of its development. Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), is the foremost analytical tool for identifying and structurally characterizing drug metabolites. nih.govijpras.com Studies on Sunepitron have identified it as a substrate for the metabolic enzyme Cytochrome P450 2D6, with research conducted to understand its biotransformation. ncats.iofda.gov
The process of metabolite identification begins with separating the parent drug from its metabolites in a biological matrix (e.g., plasma, urine) using HPLC. The eluent is then introduced into a mass spectrometer. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps in determining the elemental composition of potential metabolites. ijpras.com
To elucidate the structure, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific metabolite ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) create a unique fragmentation pattern, or "fingerprint," which provides structural information, allowing scientists to pinpoint the site of metabolic modification, such as hydroxylation or dealkylation. nih.govijpras.com
Table 2: Common Biotransformations Identified by Mass Spectrometry
| Biotransformation | Description | Mass Change |
| Hydroxylation | Addition of a hydroxyl group (-OH) | +16 Da |
| Oxidation | Formation of a ketone, aldehyde, or N-oxide | +16 Da (or +14 Da for N-oxide) |
| Dealkylation | Removal of an alkyl group (e.g., methyl, ethyl) | Varies (e.g., -14 Da for demethylation) |
| Glucuronidation | Conjugation with glucuronic acid | +176 Da |
| Sulfation | Conjugation with a sulfate (B86663) group | +80 Da |
This table lists common metabolic pathways. The specific metabolites of this compound are determined through detailed MS/MS fragmentation analysis.
In Silico Approaches to this compound Target Interaction and Design
In silico, or computational, methods are powerful tools in modern drug discovery that allow researchers to model and predict molecular interactions, saving time and resources. nih.gov For this compound, these approaches are vital for understanding how it interacts with its biological targets and for designing novel, improved analogs.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, like Sunepitron) when it binds to a second molecule (a receptor or protein target). jscimedcentral.comresearchgate.net Sunepitron is known to interact with several receptors, including the 5-hydroxytryptamine (serotonin) 1A receptor, the α2-adrenergic receptor, and the D2 dopamine (B1211576) receptor. ncats.iofda.govsmolecule.com
The docking process involves a search algorithm, which generates numerous possible binding poses of Sunepitron within the receptor's binding site, and a scoring function, which estimates the binding energy for each pose. researchgate.net The lowest energy pose represents the most likely binding conformation. jscimedcentral.com These studies reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the drug-receptor complex. jscimedcentral.com Following docking, molecular dynamics simulations can be run to observe the behavior of the Sunepitron-receptor complex over time, providing insights into its stability and conformational changes.
Table 3: Workflow for a Molecular Docking Study of Sunepitron
| Step | Description | Objective |
| 1. Receptor Preparation | Obtain the 3D structure of the target receptor (e.g., 5-HT1A) from a database or via homology modeling. Remove water molecules and add hydrogen atoms. | To prepare a clean and chemically correct protein structure for docking. |
| 2. Ligand Preparation | Generate the 3D structure of this compound. Assign correct atom types and charges and allow for rotational bond flexibility. | To create an energetically minimized and flexible ligand model. |
| 3. Binding Site Definition | Identify the active site or binding pocket on the receptor where the natural ligand binds. | To define the search space for the docking algorithm. |
| 4. Docking Simulation | Run the docking algorithm (e.g., using software like AutoDock) to fit Sunepitron into the defined binding site. | To generate multiple potential binding poses. mdpi.com |
| 5. Pose Analysis & Scoring | Analyze the generated poses based on their calculated binding energies and intermolecular interactions. | To identify the most stable and likely binding mode of Sunepitron. |
This table outlines the general steps in a computational molecular docking experiment.
While the 3D structures of many proteins have been determined experimentally (e.g., via X-ray crystallography), structures for some specific receptors or receptor subtypes may not be available. In such cases, homology modeling is used to construct a 3D model of a target protein based on its amino acid sequence and its similarity to a related protein (a "template") whose structure is known. frontiersin.orgcresset-group.com
For Sunepitron's targets, such as specific G-protein coupled receptors (GPCRs), a high-resolution experimental structure might be lacking. cresset-group.com Homology modeling can build a reliable 3D model by using the crystal structure of a similar, well-characterized GPCR as a template. The process involves aligning the amino acid sequence of the target receptor with the template, copying the coordinates of the conserved backbone, and modeling the differing side chains and loops. frontiersin.orgnih.gov The resulting model is then refined and validated, providing a crucial tool for subsequent structure-based drug design efforts like molecular docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com The fundamental principle is that changes in a molecule's structure lead to changes in its activity.
For this compound, a QSAR study would involve synthesizing or computationally designing a library of structural analogs. The biological activity of these analogs (e.g., their binding affinity to the 5-HT1A receptor) would be measured experimentally. Then, various physicochemical properties and structural features, known as molecular descriptors, are calculated for each analog. A mathematical model is then built to correlate these descriptors with the observed activity. mdpi.com
Once a robust and validated QSAR model is developed, it can be used to predict the activity of new, yet-to-be-synthesized Sunepitron analogs. This allows medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency or selectivity, thereby accelerating the drug discovery and optimization process. mdpi.comqsartoolbox.org
Application of Preclinical Metabolomics to this compound Research
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, serves as a powerful tool in preclinical drug development to elucidate mechanisms of action and identify potential safety liabilities. nih.gov This is typically achieved through techniques like global metabolic profiling.
Global Metabolic Profiling in Response to this compound Exposure
Global metabolic profiling, an untargeted approach, allows for a comprehensive snapshot of the metabolic changes in a biological system following exposure to a drug candidate like this compound. researchgate.net This technique can identify hundreds to thousands of metabolites simultaneously, providing a detailed fingerprint of the biochemical perturbations caused by the compound. researchgate.net By comparing the metabolic profiles of treated subjects with a control group, researchers can identify metabolites and metabolic pathways that are significantly altered. researchgate.net
Hypothetical Application to this compound:
In a hypothetical preclinical study, researchers could administer this compound to animal models and collect biological samples (e.g., plasma, urine, or specific tissues) at various time points. Using high-resolution mass spectrometry (MS) combined with liquid chromatography (LC-MS), a global metabolic profile would be generated.
Table 1: Hypothetical Data from a Preclinical Global Metabolic Profiling Study of this compound
| Metabolite Class | Observed Change (Hypothetical) | Potential Implication for this compound's Mechanism |
|---|---|---|
| Amino Acids | Alterations in tryptophan and tyrosine pathways | Modulation of neurotransmitter synthesis (serotonin, dopamine) |
| Lipids | Changes in fatty acid oxidation | Impact on cellular energy metabolism |
|Purine Metabolism|Fluctuations in xanthine (B1682287) and uric acid|Indication of oxidative stress or altered energy state|
This table is for illustrative purposes only and is not based on actual experimental data for this compound.
Such an analysis could reveal novel insights into sunepitron's mechanism beyond its known action as a 5-HT1A receptor agonist and α2-adrenergic antagonist. wikipedia.org For instance, identifying changes in the kynurenine (B1673888) pathway, a branch of tryptophan metabolism, could provide a deeper understanding of its effects on neuroinflammation and mood regulation.
Integration of Metabolomics Data with Preclinical Pharmacological Findings
The true power of metabolomics is realized when its data is integrated with other preclinical findings, such as pharmacokinetics, pharmacodynamics, and toxicology. string-db.org This multi-omics approach provides a more holistic view of a drug's effects.
For this compound, correlating specific metabolic changes with its pharmacological activity (e.g., the degree of 5-HT1A receptor occupancy) and pharmacokinetic parameters (e.g., plasma concentration over time) could establish a clear link between its molecular action and systemic biological effects. This integrated analysis could help in identifying biomarkers of efficacy or toxicity, which would have been invaluable for its clinical development.
In Vitro to In Vivo Correlation (IVIVC) Methodologies in Preclinical Development
An in vitro to in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically drug dissolution) and an in vivo response (such as plasma drug concentration). researchgate.net The establishment of a successful IVIVC is a key goal in pharmaceutical development as it can reduce the need for extensive bioequivalence studies and support formulation changes. researchgate.net
The U.S. Food and Drug Administration (FDA) recognizes different levels of IVIVC, with Level A being the most informative, representing a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate. researchgate.net
Potential Application in this compound's Development:
Given that this compound was intended for oral administration, developing an IVIVC would have been a critical step, especially if a modified-release formulation was considered. smolecule.com The process would involve:
Developing multiple formulations of this compound with different release rates (in vitro).
Administering these formulations to preclinical models or human subjects to determine their pharmacokinetic profiles (in vivo).
Mathematically modeling the correlation between the in vitro dissolution data and the in vivo absorption data.
Table 2: Key Parameters in a Hypothetical IVIVC Study for this compound
| Parameter | In Vitro Component | In Vivo Component |
|---|---|---|
| Independent Variable | Percentage of this compound dissolved over time | Time |
| Dependent Variable | Time | Percentage of this compound absorbed |
|Correlation Goal |Establish a predictive mathematical model (e.g., linear regression)|Predict the in vivo pharmacokinetic profile from in vitro dissolution data|
This table illustrates the general components of an IVIVC study and is not based on specific data for this compound.
A validated IVIVC model for this compound would have allowed researchers to predict the in vivo performance of different formulations based on simple in vitro dissolution tests, thereby accelerating formulation optimization and ensuring product quality. researchgate.net However, no such studies for this compound have been published.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for assessing the purity of Sunepitron Hydrochloride in preclinical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for purity assessment. A validated protocol involves injecting equal volumes of the assay preparation and a certified reference standard into the chromatograph, comparing peak responses to calculate purity percentages . Ensure mobile phase compatibility and column specifications (e.g., C18 columns) align with USP guidelines for reproducibility .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA and GHS guidelines:
- Use fume hoods for ventilation to avoid inhalation of dust or aerosols.
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Store in airtight containers at controlled room temperature (20–25°C) to prevent degradation .
Q. How can researchers validate the structural identity of this compound in synthesized batches?
- Methodological Answer : Use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments and chloride counterion presence.
- Mass Spectrometry (MS) : Compare observed molecular ion peaks ([M+H]+) with theoretical values.
- X-ray Diffraction (XRD) : Verify crystalline structure against published crystallographic data .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound’s dual α2-adrenergic antagonist and 5-HT1A agonist activity?
- Methodological Answer :
- In vitro receptor binding assays :
- Use radioligand displacement assays (e.g., [³H]-yohimbine for α2-adrenergic receptors and [³H]-8-OH-DPAT for 5-HT1A receptors).
- Calculate IC50 values and Ki using nonlinear regression models .
- Functional assays :
- Measure cAMP accumulation in transfected HEK293 cells to confirm agonist/antagonist activity .
- Reference receptor selectivity panels to rule off-target effects .
Q. How should researchers address discrepancies in pharmacokinetic data between in vitro and in vivo models for this compound?
- Methodological Answer :
- In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte or microsomal stability assays to predict metabolic clearance. Adjust for species-specific differences (e.g., cytochrome P450 isoforms) .
- Compartmental modeling : Apply nonlinear mixed-effects modeling (NONMEM) to reconcile bioavailability differences. Validate with plasma concentration-time profiles from rodent studies .
- Consider protein binding effects using equilibrium dialysis to refine free drug estimates .
Q. What strategies are recommended for optimizing this compound’s solubility in aqueous formulations for preclinical trials?
- Methodological Answer :
- Co-solvent systems : Test combinations of PEG-400, propylene glycol, and ethanol (≤10% v/v) to enhance solubility without toxicity .
- pH adjustment : Conduct solubility screens across pH 3–7.4 (simulating gastric and physiological conditions) .
- Solid dispersion techniques : Use spray-drying with polymers like PVP-VA64 to improve dissolution rates .
Q. How can researchers design a robust clinical trial protocol to assess this compound’s efficacy in neuropsychiatric disorders?
- Methodological Answer :
- Phase IIa adaptive design : Incorporate Bayesian statistics to adjust dosing arms based on interim biomarker data (e.g., serotonin receptor occupancy via PET imaging) .
- Endpoint selection : Use validated scales like the Hamilton Anxiety Rating Scale (HAM-A) for primary outcomes. Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure with efficacy .
- Safety monitoring : Plan DSMB reviews for adverse events (AEs) related to receptor modulation (e.g., hypotension from α2 antagonism) .
Data Contradiction & Reproducibility
Q. How should researchers resolve conflicting reports on this compound’s metabolic stability in hepatic models?
- Methodological Answer :
- Cross-laboratory validation : Replicate studies using identical hepatocyte sources (e.g., pooled human hepatocytes vs. specific donors) .
- LC-MS/MS harmonization : Standardize metabolite identification protocols (e.g., fragmentation patterns for N-oxides or glucuronides) .
- Publish negative data in supplementary materials to clarify variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
